8-hydroxyquinoline-5-sulfonic Acid Hydrate

Analytical Chemistry Trace Metal Analysis Electroanalysis

8-Hydroxyquinoline-5-sulfonic acid hydrate (CAS 207386-92-3, molecular formula C9H9NO5S) is a sulfonated derivative of the classic metal chelator 8-hydroxyquinoline (oxine). This compound exists as a hydrate with a molecular weight of 243.24 g/mol (anhydrous basis 225.22 g/mol) and is characterized by its high water solubility, which contrasts sharply with the parent compound 8-hydroxyquinoline.

Molecular Formula C9H9NO5S
Molecular Weight 243.24 g/mol
CAS No. 207386-92-3
Cat. No. B3421015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-hydroxyquinoline-5-sulfonic Acid Hydrate
CAS207386-92-3
Molecular FormulaC9H9NO5S
Molecular Weight243.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)O.O
InChIInChI=1S/C9H7NO4S.H2O/c11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7;/h1-5,11H,(H,12,13,14);1H2
InChIKeyWUXYGIQVWKDVTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxyquinoline-5-sulfonic Acid Hydrate CAS 207386-92-3: A Water-Soluble Metal Chelator for Fluorescence Detection and Analytical Chemistry


8-Hydroxyquinoline-5-sulfonic acid hydrate (CAS 207386-92-3, molecular formula C9H9NO5S) is a sulfonated derivative of the classic metal chelator 8-hydroxyquinoline (oxine) . This compound exists as a hydrate with a molecular weight of 243.24 g/mol (anhydrous basis 225.22 g/mol) and is characterized by its high water solubility, which contrasts sharply with the parent compound 8-hydroxyquinoline . The compound serves primarily as a sensitive reagent for the determination of trace metal ions, and it is extensively employed as a pre-column, post-column, and on-column derivatization reagent for the fluorescence detection of metal cations in chromatographic and electrophoretic systems . The sulfonic acid group enhances its aqueous solubility and alters its metal chelation properties, making it a distinct and often superior alternative to the parent 8-hydroxyquinoline for applications in aqueous analytical chemistry [1].

Why 8-Hydroxyquinoline-5-sulfonic Acid Hydrate Cannot Be Simply Replaced by Unsubstituted 8-Hydroxyquinoline or Other Analogs


While 8-hydroxyquinoline (HQ) and 8-hydroxyquinoline-5-sulfonic acid (HQS) share a core chelating structure, they are not interchangeable reagents. The presence of the sulfonic acid group in HQS confers dramatically different physicochemical properties that directly impact analytical performance and experimental compatibility. The most immediate distinction is aqueous solubility: 8-hydroxyquinoline is sparingly soluble in water, whereas HQS and its hydrate are freely soluble, enabling direct use in aqueous buffers and chromatographic mobile phases without organic co-solvents that could disrupt separations or biological assays . Beyond solubility, the electron-withdrawing sulfonate group alters the basicity of the chelating nitrogen and oxygen atoms, which in turn modifies the stability constants of metal complexes and the pH-dependence of chelation [1]. These differences manifest as quantifiable variations in analytical sensitivity, detection limits, and even biological activity, as demonstrated in the direct comparative studies detailed below [2]. Therefore, substituting HQS with HQ or other 8-hydroxyquinoline analogs without re-optimizing experimental conditions will likely lead to method failure, reduced sensitivity, or incompatibility with aqueous systems.

Quantitative Differentiation of 8-Hydroxyquinoline-5-sulfonic Acid Hydrate: Head-to-Head Performance Data Against Closest Analogs


Superior Analytical Sensitivity for Antimony(III) Detection: 2.2-Fold Higher Sensitivity and 7-Fold Lower Detection Limit vs. 8-Hydroxyquinoline

In a direct head-to-head comparison using adsorptive stripping voltammetry (AdSV) for antimony(III) determination, 8-hydroxyquinoline-5-sulfonic acid (HQS) demonstrated substantially superior analytical performance compared to the unsubstituted parent compound 8-hydroxyquinoline (HQ) [1]. The detection limit for Sb³⁺ using HQS was 14.0 ng L⁻¹, while the detection limit using HQ was 100.0 ng L⁻¹ under comparable conditions (accumulation time = 30 s) [1]. This corresponds to a 7.1-fold improvement in detection limit. Furthermore, the method using HQS exhibited a 2.2-fold higher sensitivity than the HQ-based method, and HQS was explicitly chosen for Sb³⁺ determination based on this performance advantage [1].

Analytical Chemistry Trace Metal Analysis Electroanalysis

Fundamental Solubility Advantage: Freely Soluble in Water vs. Sparingly Soluble 8-Hydroxyquinoline

8-Hydroxyquinoline-5-sulfonic acid hydrate is freely soluble in water, a property that fundamentally distinguishes it from the parent compound 8-hydroxyquinoline, which is only sparingly soluble in aqueous media . This high aqueous solubility is a direct consequence of the sulfonic acid substituent and is a prerequisite for its widespread use as a reagent in aqueous buffers, chromatographic mobile phases, and biological assay media . The anhydrous form (8-hydroxyquinoline-5-sulfonic acid) and the hydrate form both exhibit this high water solubility, though the hydrate is the more commonly supplied commercial form . In contrast, 8-hydroxyquinoline requires organic co-solvents for dissolution in aqueous systems, which can interfere with separations, denature biomolecules, or alter metal complexation equilibria .

Analytical Chemistry Aqueous Compatibility Sample Preparation

Antifungal Activity with Fungicidal Effect Against Dermatophytes: Differentiated Biological Profile vs. Clioquinol

In a comparative antifungal evaluation, 8-hydroxy-5-quinolinesulfonic acid (HQS) demonstrated a distinct fungicidal profile compared to the closely related 8-hydroxyquinoline derivative clioquinol [1]. Against dermatophyte fungi, HQS exhibited a fungicidal effect for both Microsporum canis and Trichophyton mentagrophytes, whereas clioquinol showed a fungicidal effect only for T. mentagrophytes [1]. The minimum inhibitory concentration (MIC) ranges for HQS were 1-512 μg/mL against the tested fungal isolates, with the compound also demonstrating accumulation in epithelial tissue without irritancy [1]. In contrast, clioquinol exhibited a lower MIC range of 0.031-2 μg/mL but lacked the broad fungicidal activity against M. canis [1].

Antifungal Drug Design 8-Hydroxyquinoline Derivatives Medical Mycology

High Sensitivity for Aluminum Detection in Pharmaceuticals: 0.5 ng/mL Detection Limit via Post-Column Derivatization Ion Chromatography

A validated ion chromatography method using post-column derivatization with 8-hydroxyquinoline-5-sulfonic acid (HQS) achieved a detection limit of less than 0.5 ng/mL for aluminum in pharmaceutical products [1]. The method demonstrated linear response up to at least 1200 ng/mL and chromatographic reproducibility of 1-3% over the concentration range of 50-1200 ng/mL [1]. Average recovery for Al spikes in the range of 10-1200 ng/mL from a variety of pharmaceutical samples was 99% with a relative standard deviation of 5%, and no interferences from sample matrix effects or transition metals were observed [1]. While this study does not provide a direct comparator, the sub-ng/mL detection limit achieved with HQS post-column derivatization is consistent with the high sensitivity reported for HQS-based fluorescence detection of other metals (e.g., subpicomole detection limits for Cd, Mg, and Zn) [2].

Ion Chromatography Pharmaceutical Analysis Trace Metal Detection

Subpicomole Detection Limits for Cd, Mg, and Zn via Post-Column Fluorescence Detection: Enabling Ultra-Trace Metal Analysis

In a foundational study on the fluorescence properties of metal-HQS complexes and their chromatographic applications, subpicomole detection limits were attainable for cadmium, magnesium, and zinc using HQS as a post-column reagent [1]. The study examined 78 metal species for fluorescence properties of their HQS chelates, of which 42 fluoresced, many intensely [1]. The optimal pH for fluorescence varied by metal ion, and the fluorescence intensity was sufficient to enable detection at the subpicomole level [1]. While the study does not provide a direct quantitative comparator against other ligands, the subpicomole detection limits achieved with HQS are among the highest sensitivities reported for post-column metal detection and are a direct consequence of the high quantum yields of certain metal-HQS complexes and the compound's aqueous compatibility [1].

Metal Ion Chromatography Fluorescence Detection Ultra-Trace Analysis

Optimal Application Scenarios for 8-Hydroxyquinoline-5-sulfonic Acid Hydrate Based on Verified Performance Advantages


Ultra-Trace Antimony(III) Determination in Environmental Water Samples

Based on the 7.1-fold lower detection limit (14.0 ng L⁻¹) and 2.2-fold higher sensitivity demonstrated for HQS compared to HQ in adsorptive stripping voltammetry [1], this compound is the preferred ligand for high-sensitivity Sb(III) analysis in drinking water, groundwater, and industrial effluents. The method using HQS was explicitly chosen for Sb³⁺ determination due to this performance advantage [1].

Post-Column Derivatization Reagent for Metal Ion Chromatography with Subpicomole Detection

8-Hydroxyquinoline-5-sulfonic acid hydrate is extensively employed as a pre-column, post-column, and on-column derivatization reagent for fluorescence detection of metal ions . Its high aqueous solubility enables direct use in aqueous mobile phases without organic co-solvents . Subpicomole detection limits are attainable for Cd, Mg, and Zn using HQS post-column derivatization [2], making it suitable for ultra-trace metal analysis in semiconductor process chemicals, high-purity water, and environmental samples.

Aluminum Quantification in Pharmaceutical Products for Quality Control

A validated ion chromatography method with HQS post-column derivatization achieves a detection limit of <0.5 ng/mL for aluminum, with 99% spike recovery and 1-3% reproducibility [3]. The method is free from matrix interferences and transition metal interferences [3], making it a robust choice for routine pharmaceutical quality control testing of aluminum content in drug products and raw materials.

Antifungal Drug Discovery Screening for Broad-Spectrum Fungicidal Activity

In comparative antifungal assays, 8-hydroxy-5-quinolinesulfonic acid (HQS) exhibited a fungicidal effect against both Microsporum canis and Trichophyton mentagrophytes, a broader spectrum than clioquinol which was fungicidal only against T. mentagrophytes [4]. HQS also demonstrated tissue accumulation without irritancy [4]. This differentiated profile makes HQS a relevant candidate for screening programs targeting broad-spectrum antifungal agents, particularly for dermatophyte infections.

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